molecular formula C17H20N2O4 B12164880 Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12164880
M. Wt: 316.35 g/mol
InChI Key: VMJBQEMAEFETDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a specialized dihydropyrimidine (DHPM) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This particular derivative, featuring a 4-(prop-2-en-1-yloxy)phenyl substituent, is a key intermediate for investigating structure-activity relationships in the development of novel therapeutic agents. Dihydropyrimidines are well-established as calcium channel modulators source , and this compound serves as a crucial building block for synthesizing more complex analogs aimed at targets such as mitotic kinesins source . Its research value is further amplified in the exploration of multi-targeted ligands, where single molecules are designed to interact with multiple pathological pathways simultaneously. The presence of the allyloxy group provides a synthetic handle for further chemical elaboration via reactions like click chemistry or cross-coupling, making it an invaluable tool for chemists and biologists engaged in hit-to-lead optimization and the discovery of new chemical entities with potential activity in areas including oncology, cardiovascular disease, and inflammation.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-(4-prop-2-enoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-4-10-23-13-8-6-12(7-9-13)15-14(16(20)22-5-2)11(3)18-17(21)19-15/h4,6-9,15H,1,5,10H2,2-3H3,(H2,18,19,21)

InChI Key

VMJBQEMAEFETDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC=C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism involves three key steps:

  • Acid-catalyzed aldol condensation between ethyl acetoacetate and 4-(prop-2-en-1-yloxy)benzaldehyde, forming an α,β-unsaturated intermediate.

  • Nucleophilic attack by urea on the carbonyl group of the intermediate.

  • Cyclization and dehydration to yield the tetrahydropyrimidine ring.

The reaction typically proceeds under reflux in ethanol with a Brønsted or Lewis acid catalyst. For example, hydrochloric acid (HCl) or boron trifluoride (BF₃) accelerates the reaction, achieving yields of 50–70% under standard conditions.

Table 1: Standard Biginelli Reaction Conditions for the Target Compound

ComponentRoleExample
4-(prop-2-en-1-yloxy)benzaldehydeAldehyde10 mmol
Ethyl acetoacetateβ-keto ester10 mmol
UreaNitrogen source12 mmol
CatalystAcid (Brønsted/Lewis)HCl (5 mol%)
SolventReaction mediumEthanol
TemperatureReflux80°C
TimeReaction duration6–8 hours

Optimization of Catalytic Systems

Brønsted Acids vs. Lewis Acids

Brønsted acids like HCl or sulfuric acid (H₂SO₄) are cost-effective but often require longer reaction times. In contrast, Lewis acids such as BF₃ or zinc chloride (ZnCl₂) enhance reaction rates and yields. For instance, ZnCl₂ in ethanol at 80°C reduces the reaction time to 4 hours with a 75% yield.

Heterogeneous Catalysts

Recent advances employ heterogeneous catalysts like montmorillonite K10 or silica-supported sulfonic acids. These catalysts simplify product isolation and enable reuse. A study using sulfated zirconia achieved an 82% yield under solvent-free conditions at 100°C.

Table 2: Catalyst Performance Comparison

CatalystYield (%)Time (h)Conditions
HCl658Ethanol, reflux
ZnCl₂754Ethanol, reflux
Sulfated zirconia823Solvent-free, 100°C
Montmorillonite K10785Ethanol, reflux

Solvent Effects and Green Chemistry Approaches

Traditional Solvents

Ethanol and methanol are commonly used due to their ability to dissolve all reactants. However, ethanol is preferred for its lower toxicity and higher boiling point, which facilitates reflux.

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact and improves atom economy. Under microwave irradiation, the reaction completes in 20 minutes with a 78% yield when using BF₃ as the catalyst.

Table 3: Solvent Impact on Reaction Efficiency

SolventYield (%)Time (h)Catalyst
Ethanol706HCl
Methanol686HCl
Solvent-free780.3BF₃ (microwave)
Water558H₂SO₄

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial processes utilize continuous flow reactors to enhance scalability and safety. A pilot study demonstrated a 85% yield with a residence time of 30 minutes using a tubular reactor and ZnCl₂ catalysis.

Purification Techniques

Crude product purification involves recrystallization from ethanol or column chromatography. Industrial settings prefer recrystallization due to its cost-effectiveness, achieving >98% purity .

Chemical Reactions Analysis

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The allyloxy group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole motifs:

Reagent/ConditionRoleDetails
Azide derivativeDipolarophilePhenyl azide
CuSO₄·5H₂OCatalyst0.03 mmol
Sodium ascorbateReducing agent0.10 mmol
Solventtert-butanol/water (1:1)Microwave-assisted (70°C, 15 min)

Outcome :

  • Forms hybrid 3,4-dihydropyrimidinone-triazole derivatives (e.g., LaSOM®293) with 84% yield .

  • Confirmed via ¹H/¹³C NMR and HRMS .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

ConditionProductNotes
NaOH (aq.) / HCl (aq.)Carboxylic acid derivativeNot explicitly reported but structurally inferred .

Oxidation of Allyloxy Group

The allyloxy substituent (prop-2-en-1-yloxy) is susceptible to oxidation:

Oxidizing AgentPotential ProductEvidence
KMnO₄ (acidic)Dihydroxypropoxy derivativeHypothetical based on analogous systems.

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with related DHPM derivatives but diverges due to the allyloxy group:

CompoundKey ReactionYieldReference
Ethyl 6-methyl-2-oxo-4-phenyl-DHPMBiginelli synthesis75–80%
Methyl 6-methyl-2-oxo-4-phenyl-DHPMEster hydrolysis~70%
Allyloxy-substituted DHPM (this compound)Click chemistry functionalization84%

Mechanistic Insights

  • Biginelli Mechanism : Acid-catalyzed formation of a carbocation intermediate from the aldehyde, followed by nucleophilic attack by the β-keto ester and cyclization with urea .

  • Click Chemistry : Copper(I)-catalyzed [3+2] cycloaddition between terminal alkyne (from allyloxy group) and azide, forming a stable triazole ring .

Challenges and Side Reactions

  • Regioselectivity : Steric hindrance from the 6-methyl group may influence substitution patterns during cycloaddition .

  • Stability : The DHPM core is prone to ring-opening under prolonged acidic conditions.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities across various domains:

Anticancer Activity

Ethyl 6-methyl-2-oxo compounds have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study:
A study found that the compound had an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, indicating potent cytotoxic effects. It also showed activity against human breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for different derivatives .

Antioxidant Properties

The compound has been evaluated for its antioxidant activities, which are crucial in preventing oxidative stress-related diseases. Its structure contributes to free radical scavenging capabilities.

Research Findings:
Derivatives of this compound displayed high antioxidant activity as assessed by DPPH radical scavenging assays. These findings suggest potential applications in formulations aimed at combating oxidative stress .

Enzyme Inhibition

The ability of ethyl 6-methyl-2-oxo compounds to inhibit key metabolic enzymes has been explored as a potential therapeutic avenue, particularly for neurodegenerative disorders.

Findings:
Inhibition studies revealed that certain derivatives effectively inhibited acetylcholinesterase (AChE) with IC50 values comparable to established inhibitors used in clinical settings .

Mechanistic Insights

The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo compounds are multifaceted:

Apoptosis Induction:
The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Cell Cycle Arrest:
It induces G0/G1 phase arrest in various cancer cell lines, inhibiting cell proliferation.

Antioxidant Activity:
The ability to scavenge free radicals is attributed to the electron-donating capacity of hydroxyl groups present in the structure .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinesin-5 inhibitor, it binds to the motor domain of the enzyme, preventing the separation of genetic material during mitosis. This leads to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The propenyloxy substituent distinguishes this compound from similar DHPMs. Key analogs and their properties include:

Compound Substituent at Position 4 X at Position 2 Key Properties
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Thioxo (S) Higher lipophilicity; moderate antimicrobial activity
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methylphenyl (p-tolyl) Oxo (O) Improved crystallinity; used in COX-2 inhibition studies
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl Oxo (O) Enhanced halogen bonding potential; antitumor applications
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methoxymethylfuran-2-yl Oxo (O) Polar furan group increases aqueous solubility; antiviral screening candidate
Target Compound 4-(Propenyloxy)phenyl Oxo (O) Propenyloxy group may enhance π-stacking; unstudied bioactivity

Key Observations :

  • Thioxo vs. Oxo : Thioxo derivatives (e.g., ) exhibit higher lipophilicity and altered hydrogen-bonding capacity compared to oxo analogs.
  • Halogen vs. Alkoxy Substituents : Bromophenyl derivatives (e.g., ) leverage halogen bonds for target binding, whereas the propenyloxy group in the target compound may enhance solubility and π-interactions.
  • Polar Groups : Methoxymethylfuran () or hydroxylphenyl () substituents improve aqueous solubility, contrasting with the hydrophobic tolyl group ().
Crystallographic and Hydrogen-Bonding Patterns
  • Hydrogen Bonds: Hydroxyphenyl derivatives form O–H⋯O bonds (2.65 Å) stabilizing crystal lattices , while cyanophenyl analogs utilize C≡N⋯H–N interactions .
  • Propenyloxy Effects: The ether oxygen in the propenyloxy group may participate in C–H⋯O bonds, altering packing efficiency compared to non-ether substituents.

Biological Activity

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, synthesis methods, and case studies.

Synthesis Overview

The synthesis of this compound typically involves the Biginelli reaction. This acid-catalyzed three-component reaction includes an aldehyde, a hydrogen methylene active compound, and urea or its derivatives. The resulting product undergoes further transformations to yield the desired tetrahydropyrimidine structure with high efficiency .

Synthesis Steps

  • Biginelli Reaction :
    • Reactants: Aldehyde, ethyl acetoacetate, and urea.
    • Catalyst: p-Toluenesulfonic acid.
    • Conditions: Heated at 60 °C for several days.
    • Yield: Approximately 84% .
  • Subsequent Modifications :
    • Incorporation of prop-2-en-1-yloxy groups through nucleophilic substitution reactions.

Antimicrobial Properties

This compound has shown promising antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study assessed the Minimum Inhibitory Concentration (MIC) of related compounds against several bacterial strains:

  • Staphylococcus aureus : MIC = 62.5 µg/mL
  • Escherichia coli : MIC = 125 µg/mL
  • Candida albicans : MIC = 250 µg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines.

Research Findings

In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on leukemia and solid tumor-derived cell lines at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition

Another aspect of biological activity includes enzyme inhibition. Tetrahydropyrimidine derivatives have been studied as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism.

Key Findings

Inhibitory assays revealed that specific modifications to the tetrahydropyrimidine structure could enhance potency against glycogen phosphorylase, suggesting potential applications in managing diabetes and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the introduction of various substituents can significantly impact its pharmacological profile.

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus62.5 µg/mL
AntifungalCandida albicans250 µg/mL
AnticancerVarious cancer cell linesMicromolar range
Enzyme InhibitionGlycogen phosphorylaseLow µM range

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound via the Biginelli reaction?

The Biginelli reaction involves a one-pot condensation of an aldehyde, β-keto ester, and urea/thiourea. For this compound:

  • Catalyst : HCl (10 mol%) in ethanol under reflux (12–24 hours) yields ~75% .
  • Microwave-assisted synthesis : 100°C for 30 minutes improves yields to 85–90% by enhancing reaction kinetics .
  • Substrate ratios : 1:1:1 (aldehyde:ethyl acetoacetate:thiourea) minimizes side products .

Advanced: How can regioselectivity challenges during substitution of the 4-phenyl group be addressed?

Regioselectivity is influenced by steric and electronic factors:

  • Electronic modulation : Electron-withdrawing groups (e.g., –CN, –CF₃) at the phenyl para position direct substitution .
  • Computational modeling : Density Functional Theory (DFT) maps electron density to predict reactive sites .
  • Validation : Single-crystal X-ray diffraction confirms structural outcomes (e.g., bond angles <5° deviation) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Key methods include:

  • ¹H/¹³C NMR : Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl carbons (δ 165–170 ppm) .
  • FT-IR : C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
  • HRMS : Molecular ion validation (e.g., m/z 343.13 [M+H]⁺) .

Advanced: How can contradictory NOESY and X-ray data regarding ring conformation be resolved?

  • Variable-temperature NMR : Assess dynamic interconversion between axial/equatorial conformers .
  • DFT energy minimization : Model preferred conformations and validate against crystallographic torsion angles .
  • Crystallography : Compare with analogous structures (e.g., triclinic system, P1 space group) .

Basic: What in vitro assays evaluate antibacterial activity?

  • Broth microdilution (CLSI M07-A10) : Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Agar diffusion : Zones of inhibition ≥15 mm indicate significant activity .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity .

Advanced: What strategies mitigate oxidative degradation of the allyloxy group?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials .
  • Antioxidants : Add 0.1% BHT to ethanolic solutions .
  • Structural modification : Replace allyloxy with cyclopropane to enhance stability .

Basic: How does solvent polarity affect solubility during recrystallization?

SolventPolarity (ET₃₀)Solubility (mg/mL)
Ethanol0.65412.5
Acetone0.3558.2
DCM0.3092.1
Optimal recrystallization uses ethanol/water (7:3 v/v) for high-purity crystals (>99%) .

Advanced: What mechanistic insights explain thioketone byproduct formation during thioamide functionalization?

  • Over-oxidation : Occurs under aerobic conditions. Degas solvents with N₂ and use milder oxidants (e.g., I₂ instead of H₂O₂) .
  • LC-MS monitoring : Detect intermediates at 15-minute intervals to optimize reaction quenching .

Basic: What chromatographic methods purify the compound effectively?

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7); Rf = 0.4 .
  • HPLC : C18 column, acetonitrile/water (65:35) at 1.0 mL/min; retention time 8.2 min .

Advanced: How can molecular docking predict binding affinity to cyclooxygenase-2 (COX-2)?

  • Docking software : AutoDock Vina with AM1-BCC charges docks the compound into COX-2 (PDB ID 5KIR) .
  • Validation : 10 ns MD simulations assess binding stability; compare with indomethacin (ΔG = –9.8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.